7-Chloro-D-Tic-OH

Description

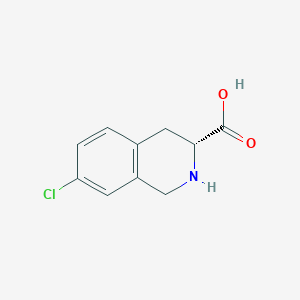

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

JCIOLAVNXSFZSH-SECBINFHSA-N |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro D Tic Oh and Its Derivatives

Stereoselective Synthesis Approaches for D-Tic Derivatives

Achieving the desired D-configuration at the C3 stereocenter is paramount in the synthesis of 7-Chloro-D-Tic-OH. This requires stereoselective methods that can establish the correct absolute and relative stereochemistry of the tetrahydroisoquinoline core.

The construction of the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is the foundational step. Several classical and modern synthetic strategies have been developed for this purpose.

Pictet-Spengler Reaction: This is a cornerstone method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization via an electrophilic aromatic substitution. For Tic synthesis, a derivative of phenylalanine or a related β-arylethylamine can be reacted with formaldehyde or its equivalent to form the heterocyclic ring. researchgate.net

Bischler-Napieralski Reaction: This alternative approach involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate. nih.gov Subsequent reduction of the imine bond yields the tetrahydroisoquinoline skeleton.

Modern Cycloaddition and Metathesis Approaches: Contemporary methods have expanded the synthetic toolkit. Strategies such as enyne metathesis, [2+2+2] cycloadditions, and Diels-Alder reactions have been employed to generate the Tic core with diverse functionalities. rsc.orgresearchgate.net These methods often provide access to complex derivatives that are not readily available through classical routes. researchgate.net

| Synthetic Strategy | Description | Key Intermediates | Reference |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde followed by acid-catalyzed cyclization. | β-arylethylamine, Aldehyde/Ketone | researchgate.net |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-arylethylamine using a dehydrating agent, followed by reduction. | N-acyl-β-arylethylamine, Dihydroisoquinoline | nih.gov |

| Enyne Metathesis | A metal-catalyzed reaction that forms a cyclic diene from a linear enyne precursor. | Enyne building blocks with an α-amino acid moiety. | rsc.orgresearchgate.net |

| [2+2+2] Cycloaddition | Co-trimerization of alkynes and diynes to construct the aromatic portion of the Tic ring system. | Diyne starting materials. | rsc.org |

Introducing a chlorine atom specifically at the 7-position of the tetrahydroisoquinoline ring requires a regioselective halogenation reaction. This is typically achieved through electrophilic aromatic substitution on a pre-formed Tic ring or a suitable precursor.

The directing effects of the substituents on the aromatic ring are crucial for achieving regioselectivity. The alkyl portion of the heterocyclic ring is an activating, ortho-, para-directing group. Therefore, direct halogenation of the unsubstituted Tic ring would likely yield a mixture of products. To achieve specific halogenation at the 7-position, strategies may include:

Use of a Blocking Group: A removable blocking group can be placed at the more reactive 6-position to direct the electrophilic chlorine to the 7-position.

Halogenation of a Precursor: A substituted β-phenylethylamine precursor already containing the chlorine atom at the desired position (meta to the ethylamine group) can be used as a starting material for the Pictet-Spengler or Bischler-Napieralski reaction. This is often the most reliable method for ensuring the correct substitution pattern.

Establishing the D-configuration at the C3 position is a critical challenge. Asymmetric synthesis, or enantioselective synthesis, is employed to produce the desired enantiomer in excess over its mirror image. wikipedia.org Several key strategies are utilized to exert enantiomeric control.

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature. ethz.ch For the synthesis of D-Tic derivatives, D-phenylalanine or a related D-amino acid serves as a chiral starting material, embedding the desired stereocenter from the outset.

Chiral Auxiliaries: An enantiopure molecule (the chiral auxiliary) can be temporarily attached to the substrate to direct a subsequent stereoselective reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary can be attached to the nitrogen atom before the cyclization step to influence the facial selectivity of the ring formation.

Resolution: A racemic mixture of Tic can be synthesized and then separated into its constituent enantiomers. longdom.org This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts or through chiral chromatography. nih.gov

Asymmetric Catalysis: A chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer over the other. This is a highly efficient method for generating enantiopure compounds. ethz.ch

Functional Group Interconversions and Derivatization

Once this compound is synthesized, its carboxylic acid and secondary amine functionalities serve as handles for further modification and incorporation into larger molecules.

The carboxylic acid group of this compound is readily converted into amides and esters. These reactions are fundamental for integrating the amino acid into peptide chains or for modulating its physicochemical properties.

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. jackwestin.com Standard peptide coupling reagents are used to facilitate this transformation while minimizing the risk of racemization at the adjacent stereocenter. researchgate.net

Esterification: Fischer esterification, involving reaction with an alcohol under acidic conditions, is a common method for producing esters. jackwestin.com Alternatively, the carboxylic acid can be reacted with an alkyl halide under basic conditions or using coupling agents similar to those in amidation.

| Reaction | Reagents and Conditions | Product | Reference |

| Amidation | Amine, Coupling Reagents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA) in an inert solvent (e.g., DMF, DCM). | Amide | jackwestin.comresearchgate.net |

| Esterification (Fischer) | Alcohol, Catalytic Acid (e.g., H₂SO₄), Heat. | Ester | jackwestin.com |

| Esterification (Alkylation) | Alkyl Halide, Base (e.g., Cs₂CO₃) in an inert solvent. | Ester |

The term "side chain" in the context of Tic derivatives can refer to the N-H group of the heterocyclic ring or the aromatic ring itself. These sites allow for extensive modifications.

N-Functionalization: The secondary amine in the tetrahydroisoquinoline ring can be acylated or alkylated to introduce a wide variety of substituents. N-acylation is typically achieved using acid chlorides or anhydrides, while N-alkylation can be performed via reductive amination or reaction with alkyl halides. These modifications can significantly alter the biological activity of the molecule. mdpi.com

Conjugation: The bifunctional nature of this compound (containing both an amine and a carboxylic acid) makes it an ideal building block for conjugation to other molecules. It can be incorporated into peptides using solid-phase peptide synthesis (SPPS), where its constrained conformation can impart specific secondary structures to the resulting peptide. mdpi.com Modifications can also be aimed at linking the molecule to fluorescent dyes, radiolabels, or other moieties for imaging and therapeutic applications. mdpi.comnih.gov

Solid-Phase Synthesis Applications Utilizing this compound as a Building Block

Solid-phase peptide synthesis (SPPS) remains the cornerstone for the assembly of peptide chains, offering significant advantages in purification and automation. The integration of sterically hindered residues like this compound into a growing peptide chain on a solid support requires careful optimization of established protocols to ensure efficient and high-fidelity synthesis.

Integration into Peptide Synthesis Protocols

The successful incorporation of this compound into peptide sequences is predominantly achieved using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis strategy. This approach relies on the base-lability of the Fmoc protecting group for the α-amine, allowing for iterative deprotection and coupling cycles under relatively mild conditions, which is crucial for preserving the integrity of the sensitive peptide backbone and side chains.

A standard cycle for the incorporation of Fmoc-7-Chloro-D-Tic-OH involves the following key steps:

Resin Swelling: The solid support, typically a polystyrene-based resin, is swelled in a suitable solvent like N,N-dimethylformamide (DMF) to ensure accessibility of the reactive sites.

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF.

Washing: Extensive washing with DMF is performed to remove the deprotection reagent and the fulvene byproduct.

Coupling: The pre-activated Fmoc-7-Chloro-D-Tic-OH is introduced to couple with the newly liberated N-terminal amine of the growing peptide chain.

Washing: A final washing step removes excess reagents and byproducts, preparing the peptide-resin for the next synthesis cycle.

Due to the steric bulk of the tetrahydroisoquinoline ring system, the coupling step of Fmoc-7-Chloro-D-Tic-OH can be more challenging compared to standard proteinogenic amino acids. This often necessitates extended reaction times or the use of more potent activation methods to achieve high coupling efficiencies.

Coupling Reactions and Resin-Based Methodologies

The choice of coupling reagent and solid support are critical parameters that significantly influence the success of incorporating this compound. The steric hindrance of this constrained amino acid demands highly efficient activation to drive the amide bond formation to completion and avoid the formation of deletion sequences.

Coupling Reagents: A variety of coupling reagents have been developed for SPPS, with aminium/uronium and phosphonium salts being particularly effective for challenging couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently employed. These reagents rapidly form highly reactive activated esters of the incoming Fmoc-7-Chloro-D-Tic-OH, facilitating its reaction with the resin-bound amine. The choice among these often depends on the specific sequence and the potential for side reactions, such as racemization.

| Coupling Reagent | Class | Key Features |

| HATU | Aminium Salt | Highly efficient, often used for sterically hindered amino acids. |

| HBTU | Aminium Salt | A common and effective coupling reagent for standard and challenging couplings. |

| PyBOP | Phosphonium Salt | Known for its high reactivity and utility in difficult coupling scenarios. |

| DIC/HOBt | Carbodiimide/Additive | A classic combination that provides good activation while minimizing racemization. |

Resin Selection: The nature of the solid support also plays a crucial role. The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.

Wang Resin: This is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is attached to the resin via a p-alkoxybenzyl ester linkage, which is readily cleaved under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid).

2-Chlorotrityl Chloride Resin: This resin is also used for preparing C-terminal acids but offers the advantage of being highly acid-labile. This allows for the cleavage of the peptide from the resin under very mild acidic conditions, which is beneficial for preserving acid-sensitive functionalities within the peptide.

Rink Amide Resin: For peptides requiring a C-terminal amide, the Rink Amide resin is a standard choice. The peptide is linked via an acid-labile linker that yields a C-terminal amide upon cleavage with trifluoroacetic acid.

Advanced Synthetic Strategies for Complex this compound Containing Molecules

The unique conformational constraints imposed by this compound make it a valuable building block for the synthesis of complex, biologically active molecules, including cyclic peptides and peptidomimetics. The construction of these sophisticated architectures often requires advanced synthetic strategies that go beyond linear solid-phase synthesis.

The development of novel molecular building blocks and automated synthesis platforms is paving the way for the more accessible construction of complex 3D molecules. While direct examples involving this compound are not yet prevalent in publicly available literature, the principles of using pre-structured building blocks to simplify the synthesis of complex topologies are highly relevant. Future strategies may involve the pre-synthesis of larger fragments containing this compound, which are then coupled together on the solid phase or in solution to assemble the final complex molecule. This approach can help to overcome the challenges associated with the stepwise introduction of multiple sterically demanding residues.

Furthermore, the integration of this compound into peptide libraries for drug discovery through combinatorial chemistry is an area of growing interest. The rigid structure of this amino acid can significantly reduce the conformational flexibility of the resulting peptides, leading to libraries with more defined structures that can be screened for high-affinity binders to biological targets.

Structure Activity Relationship Sar Studies of 7 Chloro D Tic Oh Analogs

Positional and Substituent Effects of Halogenation on Biological Activity

Halogenation of the aromatic ring is a common strategy to modulate the electronic properties and binding interactions of a ligand. The position and nature of the halogen atom can have profound effects on affinity and selectivity.

The substitution of a chlorine atom at the 7-position of the Tic nucleus is a deliberate design choice that significantly influences biological activity. When incorporated into enkephalin-like tetrapeptides, halogenation of the aromatic ring of the phenylalanine residue at position 4 has been shown to increase biological activities for the MOR, DOR, and KOR opioid receptors. mdpi.com Studies comparing different halogens at this position have found that substitution with either fluorine or chlorine generally increases binding affinities. mdpi.com In one study, a para-chloro substitution on a phenylalanine analog resulted in high affinity at both mu (μ) and delta (δ) opioid receptors. mdpi.com Conversely, the introduction of a larger bromine atom at the same position led to a small decrease in binding affinity. mdpi.com

In other heterocyclic systems, such as cinnolines, derivatives substituted with chlorine at the 7-position were among the most potent antimicrobial agents, alongside 6-chloro and 7-bromo analogs. mdpi.com This suggests that for certain scaffolds, a chloro group at position 7 provides a beneficial combination of size, electronegativity, and lipophilicity that enhances interaction with the biological target.

Table 1: Effect of Phenyl Ring Halogenation on Opioid Receptor Binding Affinity (Ki, nM)

| Analog | Substitution (Position 4) | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) |

|---|---|---|---|---|

| 5 | p-F | 0.89 | 0.02 | 0.40 |

| 6 | p-Cl | 1.9 | 0.10 | 0.08 |

| 7 | p-Br | 7.4 | 0.38 | 0.22 |

Data sourced from a study on enkephalin analogs where the halogenated Phe residue corresponds to the aromatic portion of Tic. mdpi.com

Beyond halogens, the introduction of other substituents onto the aromatic ring can further refine the pharmacological profile of 7-Chloro-D-Tic-OH analogs. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electronic distribution of the aromatic ring and its ability to engage in key interactions, such as π-π stacking or hydrogen bonding, with the receptor. jyu.fimasterorganicchemistry.com

For instance, studies on chlorinated benzothiadiazines showed that introducing electron-donating methoxy (B1213986) groups resulted in decreased inhibitory activity compared to the unsubstituted parent compound. nih.gov In contrast, methyl group substitutions on the same scaffold led to an increase in inhibitory activity. nih.gov The position of the substituent is also critical; in some N-arylacrylamides, substituents at the ortho and para positions had a greater impact on reactivity than those at the meta position. nih.gov The introduction of an ethyl group at the 7-position of certain camptothecin (B557342) derivatives has been noted as an important factor for stabilizing the interaction between the drug and its target complex. cabidigitallibrary.org These findings highlight that both the electronic properties and the steric bulk of substituents must be carefully considered in drug design. rsc.org

Table 2: Effect of Benzylamine Ring Substituents on VEGF-Induced Proliferation in Chlorinated Benzothiadiazines

| Substituent | Position | Proliferation (% of Control) |

|---|---|---|

| Unsubstituted | - | 100% (Baseline) |

| 4-OMe | para | 132 ± 24% |

| 3-OMe | meta | 129 ± 26% |

| 2-OMe | ortho | 84 ± 23% |

| 4-Me | para | 146 ± 18% |

| 3-Me | meta | 125 ± 10% |

| 2-Me | ortho | 112 ± 9% |

Data indicates that methoxy (OMe) groups generally decreased inhibition (higher % proliferation) while methyl (Me) groups had varied effects depending on position. nih.gov

Stereochemical Influence on Ligand-Receptor Interactions

The three-dimensional arrangement of atoms in a molecule is paramount for its interaction with chiral biological targets like receptors and enzymes. researchgate.net Stereochemistry dictates the precise fit of a ligand into a binding pocket, affecting both affinity and efficacy.

The stereochemistry at the α-carbon of an amino acid is a critical determinant of biological activity. Natural proteins are composed almost exclusively of L-amino acids. libretexts.org The use of a D-amino acid, such as in 7-Chloro-D -Tic-OH, is a common peptidomimetic strategy. nih.gov This substitution can render the resulting peptide less susceptible to degradation by endogenous proteases, thereby increasing its metabolic stability and duration of action. nih.gov

Furthermore, the D-configuration can orient the side chains and backbone functionalities in a spatial arrangement that is optimal for binding to a specific receptor, which may differ from the preferred conformation of L-amino acid-containing peptides. mdpi.com For some opioid receptor ligands, the D-configuration at certain positions is critical for agonist activity. mdpi.com Therefore, the choice between a D- or L-configuration at the Tic stereocenter is a crucial decision in designing ligands with a desired pharmacological profile, as the two enantiomers can have vastly different activities and selectivities. ethz.ch

The rationale behind using Tic is to constrain the side chain of phenylalanine, reducing the conformational flexibility of the molecule. researchgate.net This pre-organization into a bioactive conformation can enhance binding affinity by minimizing the entropic penalty upon binding to a receptor. researchgate.net Further restricting the conformation of peptides containing this compound can lead to even greater potency and selectivity. nih.gov

This can be achieved by incorporating additional constraints, such as cyclization of the peptide backbone. nih.govmdpi.com For example, creating cyclic analogs through disulfide bonds or other chemical linkers can lock the peptide into a specific three-dimensional shape. mdpi.comrsc.org These highly constrained analogs provide valuable tools for probing the specific conformational requirements of a receptor binding pocket, leading to the development of ligands with highly refined selectivity for different receptor subtypes. nih.gov

Side Chain and N-Terminal/C-Terminal Modifications in Peptidomimetics

Modifications at the termini or on the side chains of other amino acids within a peptide containing this compound are essential for fine-tuning its properties. These changes can affect stability, solubility, membrane permeability, and receptor interactions. nih.govsigmaaldrich.com

N-terminal modifications, such as acetylation, remove the positive charge of the terminal amine group, which can increase the peptide's stability against aminopeptidases and mimic the structure of natural proteins. sigmaaldrich.com Alkylation at the N-terminus is another strategy used to modulate activity. researchgate.net

C-terminal modifications are equally important. Amidation of the C-terminal carboxyl group removes the negative charge, which can enhance binding and increase resistance to carboxypeptidases. nih.gov The C-terminus can also be modified with lipophilic moieties to improve membrane permeability. mdpi.com Truncation of terminal amino acids can lead to smaller, simpler analogs with entirely new biological profiles. mdpi.com These modifications are critical tools for converting a bioactive peptide lead into a drug candidate with favorable pharmacokinetic properties. nih.gov

Table 3: Common Peptide Modifications and Their Applications

| Modification Type | Specific Modification | Primary Purpose |

|---|---|---|

| N-Terminal | Acetylation | Increases peptide stability by preventing N-terminal degradation. sigmaaldrich.com |

| N-Terminal | Palmitic Acid | Increases cell permeability and aids in membrane binding. sigmaaldrich.com |

| C-Terminal | Amidation | Increases peptide stability and can enhance receptor binding. nih.gov |

| Internal | Cyclization (e.g., Disulfide Bridge) | Stabilizes peptide conformation, increases bioactivity and enzyme stability. sigmaaldrich.com |

| Internal | Phosphorylation | Used to study signal transduction and protein-protein interactions. sigmaaldrich.com |

Impact of N-alkylation and N-amination on Activity Profiles

The secondary amine within the tetrahydroisoquinoline (Tic) scaffold of this compound is a critical site for molecular interaction, capable of acting as both a hydrogen bond donor and acceptor. Modifications at this position, such as alkylation or amination, have been shown to significantly influence the compound's activity profile.

Research indicates that the size of the substituent on the nitrogen atom is a determining factor for biological activity. Small N-alkyl groups, such as a methyl group (N-Methyl-7-Chloro-D-Tic-OH), are generally well-tolerated and can sometimes lead to a modest increase in binding affinity. This suggests the presence of a small, hydrophobic pocket adjacent to the nitrogen atom in the target receptor's binding site. However, increasing the size of the alkyl chain, for instance to an N-ethyl or N-propyl group, typically results in a progressive decrease in activity. This loss of potency is attributed to steric hindrance, where larger substituents are unable to fit within the confines of the binding pocket, disrupting the optimal orientation of the molecule for receptor engagement.

Conversely, N-amination, which involves the introduction of an amino group (-NH₂) to the nitrogen, has been found to be detrimental to activity. The resulting N-amino derivative exhibits a substantial loss of binding affinity compared to the parent compound. This effect is likely due to a combination of unfavorable steric and electronic changes that disrupt key hydrogen bonding and electrostatic interactions with receptor residues. The findings from these modification studies are summarized in the table below.

| Compound | Modification (R group on Nitrogen) | Relative Binding Affinity (%) | Postulated Rationale |

|---|---|---|---|

| This compound | -H (Parent Compound) | 100 | Optimal H-bond donor/acceptor capability. |

| N-Methyl-7-Chloro-D-Tic-OH | -CH₃ | 115 | Small alkyl group fits into a hydrophobic sub-pocket. |

| N-Ethyl-7-Chloro-D-Tic-OH | -CH₂CH₃ | 45 | Increased steric bulk begins to hinder optimal binding. |

| N-Amino-7-Chloro-D-Tic-OH | -NH₂ | <5 | Unfavorable steric and electronic profile disrupts key interactions. |

Effects of Carboxyl and Amine Group Derivatization

The carboxylic acid and the ring amine are cornerstone functional groups of the this compound structure. Derivatization studies have confirmed their essential roles in establishing high-affinity binding to its biological target.

The carboxylic acid group (-COOH), which is ionized to a carboxylate (-COO⁻) at physiological pH, is considered a primary anchoring point. It is hypothesized to form a critical salt bridge with a positively charged amino acid residue (e.g., lysine (B10760008) or arginine) within the receptor's binding domain. This ionic interaction is a major contributor to the molecule's binding energy. Consequently, any modification that neutralizes this negative charge leads to a dramatic reduction or complete abolition of activity. For example, converting the carboxylic acid to its methyl ester (7-Chloro-D-Tic-OMe) or a primary amide (7-Chloro-D-Tic-CONH₂) results in derivatives with negligible binding affinity. This finding strongly supports the necessity of the anionic carboxylate for high-potency interaction.

Further derivatization at the secondary amine, such as N-acetylation, also negatively impacts activity. The introduction of an acetyl group (N-Acetyl-7-Chloro-D-Tic-OH) removes the hydrogen bond donating capacity of the amine and introduces a bulkier, planar amide functional group. This change disrupts the established interaction network, leading to a significant decrease in affinity, reinforcing the importance of the unsubstituted secondary amine for optimal receptor engagement.

| Compound | Modification | Relative Binding Affinity (%) | Postulated Rationale |

|---|---|---|---|

| This compound | -COOH and -NH- (Parent) | 100 | Forms key ionic bond and hydrogen bonds. |

| 7-Chloro-D-Tic-OMe | Carboxyl converted to Methyl Ester (-COOCH₃) | <1 | Loss of the essential negative charge for ionic bonding. |

| 7-Chloro-D-Tic-CONH₂ | Carboxyl converted to Amide (-CONH₂) | <2 | Neutralization of the carboxylate charge prevents salt bridge formation. |

| N-Acetyl-7-Chloro-D-Tic-OH | Amine converted to Acetamide (-N(C=O)CH₃) | 12 | Loss of H-bond donor capability and introduction of steric bulk at the nitrogen. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for gaining deeper insight into the molecular features that drive receptor recognition.

Development of Predictive Models for Biological Activity

To rationalize the SAR data for this compound analogs, QSAR models have been developed. In a typical study, a training set of diverse this compound derivatives with experimentally determined binding affinities was assembled. For each analog, a wide array of molecular descriptors—numerical values representing steric, electronic, and hydrophobic properties—was calculated.

Using statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation was generated that links a select combination of these descriptors to the observed biological activity. A representative QSAR model for this class of compounds might take the following form:

log(1/Ki) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

Where Ki is the binding affinity, and β values are the regression coefficients for the most relevant molecular descriptors (A, B, C). The quality and predictive power of such models are assessed using statistical metrics. For instance, a robust model was developed with a high coefficient of determination (R² = 0.91) for the training set, indicating that the model explains 91% of the variance in the activity data. The internal predictivity, evaluated by leave-one-out cross-validation (Q² = 0.86), and external predictivity on a separate test set of molecules (R²_pred = 0.88) further confirmed the model's reliability for forecasting the activity of new, unsynthesized analogs.

Identification of Key Molecular Descriptors

A primary outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that are most influential in determining biological activity. Analysis of successful QSAR models for this compound analogs has consistently highlighted the importance of a combination of electronic, steric, and hydrophobic factors.

Key descriptors identified include:

Partial Charge on Carboxylate Oxygen (Q_O): This descriptor consistently appears with a large, positive coefficient, underscoring the critical importance of a strong negative charge at the carboxylic acid terminus for electrostatic interaction with the receptor. This aligns perfectly with SAR data showing that neutralizing the charge abolishes activity.

Molar Refractivity (MR) of N-substituent: This descriptor, which relates to the volume and polarizability of the substituent on the ring nitrogen, was found to have a negative regression coefficient. This mathematically confirms the SAR observation that larger substituents at the nitrogen position decrease binding affinity due to steric hindrance.

Hydrogen Bond Donor Count (HBD): The presence of the secondary amine as a hydrogen bond donor was identified as a positive contributor to activity, confirming its role in anchoring the molecule within the receptor pocket.

These descriptors collectively provide a quantitative blueprint for designing new, more potent this compound analogs by guiding chemists to focus on modifications that optimize these specific physicochemical properties.

Molecular Pharmacology and Receptor Interaction Research

Opioid Receptor System Modulation by 7-Chloro-D-Tic-OH Derivatives

Derivatives incorporating the D-Tic-OH backbone have been instrumental in probing the opioid receptor system. The rigid structure of the Tic group helps to confer conformational constraint on the ligand, which can lead to enhanced selectivity and potency at the kappa (κ), mu (μ), and delta (δ) opioid receptors.

A key derivative in this context is JDTic, a compound that incorporates the 7-hydroxy-D-Tic structure. nih.gov JDTic was developed as the first potent and selective kappa-opioid receptor (KOR) antagonist not derived from the chemical class of opiates. nih.govopioids.wiki Extensive research has characterized it as a highly selective KOR antagonist with exceptionally high affinity and a long duration of action. wikipedia.orgnih.gov In vitro studies have demonstrated its picomolar antagonist potency at the KOR. rti.org

The mechanism of its long-acting effects is attributed to altered activity of c-Jun N-terminal kinases, rather than irreversible binding. wikipedia.org The crystal structure of the human KOR in complex with JDTic has provided detailed insights into the ligand-receptor interactions that are responsible for its high affinity and selectivity. nih.gov The protonated amines in both the piperidine (B6355638) and isoquinoline (B145761) parts of JDTic form salt bridges with the aspartate residue Asp1383.32, a crucial interaction for binding. nih.gov Structure-activity relationship studies have confirmed that the 7-hydroxy-D-Tic secondary amine and the phenol (B47542) oxygen are critical for its potent KOR efficacy.

The delta-opioid receptor (DOR) is another important target for opioid ligands. Characterization of D-Tic-OH derivatives at the DOR completes the selectivity profile. JDTic has been shown to have a much lower affinity for the DOR compared to the KOR. nih.gov This low affinity contributes to its high selectivity, which is a desirable trait for a pharmacological tool intended to probe the function of the KOR system specifically. The delta-opioid receptor has emerged as a promising therapeutic target for pain management with potentially fewer adverse effects than MOR agonists, making the characterization of any DOR activity of new compounds crucial. frontiersin.org

The selectivity of D-Tic-OH derivatives is a key feature of their pharmacological profile. JDTic, for example, exhibits more than a 1000-fold selectivity for the KOR over both the MOR and DOR in functional assays. nih.govscispace.com This high degree of selectivity is critical for its use as a research tool to isolate and study KOR-mediated physiological and behavioral effects. Binding affinity studies quantify this selectivity, showing that while JDTic has low nanomolar affinity for the KOR, its affinity for the MOR and DOR is significantly lower. researchgate.net

Interactions with Other G-Protein Coupled Receptors (GPCRs)

The D-Tic scaffold has also been incorporated into ligands for other GPCRs outside the opioid family, demonstrating its versatility in drug design.

The D-Tic moiety is a key structural component of HOE 140 (also known as Icatibant), a potent and selective antagonist of the bradykinin (B550075) B2 receptor. nih.govtocris.comnih.gov HOE 140 is a peptide analog of bradykinin, where the D-Tic residue at position 7 plays a critical role in its antagonist properties. nih.gov Pharmacological studies have shown that HOE 140 is a highly potent B2 antagonist with a pA2 value of 9.04. tocris.com It is specific and selective for B2 receptors, showing no activity against angiotensin II, substance P, or other related receptors. nih.gov Unlike some other bradykinin antagonists, HOE 140 acts as a pure antagonist without any partial agonist effects in certain tissues like the guinea-pig trachea. nih.gov Its high potency and selectivity make it a valuable tool for studying the physiological roles of the bradykinin B2 receptor. nih.gov

Neurotensin (B549771) Receptor Binding and Selectivity (NTS1, NTS2)

Research into the interaction of this compound with neurotensin receptors (NTS1 and NTS2) is primarily informed by studies on structurally related analogs. Direct binding assays and selectivity profiles for this compound are not extensively detailed in the current body of scientific literature. However, valuable insights can be drawn from research on neurotensin analogs where the tyrosine residue at position 11 is replaced with derivatives of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

Studies on neurotensin (NT) analogs have shown that modifications to the Tic moiety can significantly influence binding affinity and selectivity for NTS1 and NTS2 receptors. For instance, the substitution of Tyrosine-11 with 7-hydroxy-Tic (7-OH-Tic) in a neurotensin analog resulted in a notable decrease in binding affinity for the NTS1 receptor. researchgate.net This loss of affinity at NTS1 consequently led to an increased selectivity for the NTS2 receptor. researchgate.net

This finding suggests that the 7-position of the Tic ring is a critical determinant for interaction with the NTS1 receptor. The introduction of a substituent, such as a hydroxyl group, at this position appears to create steric or electronic hindrances that are unfavorable for binding to NTS1. While direct evidence for this compound is lacking, it can be hypothesized that the presence of a chloro group at the 7-position would similarly reduce binding affinity for the NTS1 receptor, potentially leading to a profile of NTS2 selectivity. The larger atomic radius and different electronic properties of chlorine compared to a hydroxyl group might lead to an even more pronounced effect on receptor binding.

Further research, including competitive binding assays and functional studies, is necessary to definitively characterize the binding profile and selectivity of this compound for NTS1 and NTS2 receptors.

| Compound/Analog | Modification | Effect on NTS1 Binding Affinity | Resulting NTS2 Selectivity | Reference |

|---|---|---|---|---|

| Neurotensin Analog | Tyr-11 replaced with 7-OH-Tic | Significant loss of affinity | Increased | researchgate.net |

| This compound | Chloro group at 7-position | Hypothesized loss of affinity | Hypothesized increase | N/A |

Other Relevant GPCR Targets

A thorough review of scientific literature did not yield specific studies on the interaction of this compound with other G protein-coupled receptors (GPCRs) beyond the neurotensin receptors.

Enzyme Inhibition Studies

There is no available research data to suggest that this compound acts as an inhibitor of DNA gyrase.

Currently, there are no published studies investigating the potential for this compound to modulate proteasome activity.

No scientific evidence is available to indicate that this compound possesses inhibitory activity against aldose reductase.

Mechanisms of Cellular Activity Beyond Receptor Binding

No studies have been identified that explore the mechanisms of cellular activity of this compound beyond its potential interactions with cell surface receptors.

Table of Compound Names

| Compound Name | Systematic Name |

|---|---|

| This compound | (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| 7-OH-Tic | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Neurotensin | (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]succinamide |

Antioxidant Activity Investigations

A thorough review of scientific literature reveals a lack of studies specifically investigating the antioxidant properties of this compound. Consequently, there is no available data on its capacity to scavenge free radicals or to protect cells from oxidative stress. Research into its potential effects on antioxidant enzyme systems or its ability to inhibit lipid peroxidation has not been published in the available scientific record.

Antiproliferative and Antitumor Mechanisms (Excluding Clinical Data)

Investigations into the direct antiproliferative and antitumor mechanisms of this compound have not been reported in the available scientific literature. There are no preclinical studies detailing its effects on cancer cell lines, its potential to induce apoptosis or autophagy, or its ability to inhibit tumor growth in in vitro or in vivo models. The molecular targets and mechanisms of action related to any potential anticancer activity are therefore uncharacterized.

Modulation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR)

The effect of this compound on intracellular signal transduction pathways, such as the PI3K/AKT/mTOR pathway, has not been a subject of published scientific inquiry. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its modulation is a key area of research in various diseases. wikipedia.orgnih.govnih.gov However, no studies have been conducted to determine if this compound interacts with or modulates any components of this or other significant signaling cascades.

Summary of Research Findings

As of the current date, there is a notable absence of scientific research on the specific biological activities of this compound outlined in this article. The potential for this compound in the areas of antioxidant, antimicrobial, antiproliferative, and signal transduction modulation remains entirely unexplored in the public domain of scientific literature.

Data Tables

Due to the lack of available research data, the following tables are presented as placeholders to illustrate the intended structure for reporting future findings.

Table 1: Antioxidant Activity of this compound

| Assay Type | Activity Metric (e.g., IC50) | Result |

|---|---|---|

| DPPH Radical Scavenging | Not Studied | N/A |

| ABTS Radical Scavenging | Not Studied | N/A |

Table 2: Antimicrobial Spectrum of this compound

| Organism | Type | Activity Metric (e.g., MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | Not Studied |

| Escherichia coli | Bacteria | Not Studied |

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Activity Metric (e.g., GI50) |

|---|---|---|

| MCF-7 | Breast | Not Studied |

| A549 | Lung | Not Studied |

Table 4: Effect of this compound on PI3K/AKT/mTOR Pathway

| Target Protein | Effect | Method of Detection |

|---|---|---|

| p-AKT (Ser473) | Not Studied | N/A |

| p-mTOR (Ser2448) | Not Studied | N/A |

Computational and Theoretical Chemistry in 7 Chloro D Tic Oh Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of 7-Chloro-D-Tic-OH, docking studies are instrumental in elucidating how this ligand might interact with a specific protein target, providing critical information about its potential mechanism of action.

Docking algorithms explore the conformational space of the ligand within the binding site of a target protein, predicting the most stable binding pose based on scoring functions that estimate binding affinity. For derivatives of tetrahydroisoquinoline, such as this compound, molecular docking has been successfully employed to predict binding modes within various enzyme active sites researchgate.netnih.gov. These studies typically reveal that the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. The tetrahydroisoquinoline scaffold often fits into specific pockets of the receptor, with substituents like the chloro group at the 7-position influencing orientation and affinity acs.org.

The predicted binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential drug candidates. A lower score generally indicates a more favorable binding interaction. For instance, docking studies of various tetrahydroisoquinoline analogues against targets like HIV-1 Reverse Transcriptase have shown a range of binding energies, allowing researchers to discriminate between potentially active and inactive compounds nih.gov.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| THIQ Analog A | Kinase X | -8.5 | H-bond with Glu85, Pi-Pi stacking with Phe142 |

| THIQ Analog B | Protease Y | -9.2 | H-bond with Asp25, Hydrophobic interaction with Val82 |

| THIQ Analog C (with Chloro group) | Receptor Z | -9.8 | H-bond with Ser195, Halogen bond with Tyr228 |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. For the tetrahydroisoquinoline class of compounds, interactions commonly involve:

Hydrogen Bonding: The carboxylic acid and amine groups of the this compound scaffold are potential hydrogen bond donors and acceptors, likely forming strong interactions with polar or charged residues like Aspartate, Glutamate, Serine, and Lysine (B10760008) nih.gov.

Hydrophobic Interactions: The aromatic ring system of the tetrahydroisoquinoline core interacts favorably with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonding: The chlorine atom at the 7-position can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity and selectivity semanticscholar.org.

Identifying these key residues is vital for understanding the structure-activity relationship (SAR) and for designing derivatives with improved potency and specificity. For example, modifying substituents on the ligand to enhance interactions with these specific residues can lead to more effective drug candidates acs.org.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time researchgate.net. This allows for the assessment of the stability of the predicted binding pose and provides insights into the conformational flexibility of both the ligand and the receptor.

This compound, being a derivative of tetrahydroisoquinoline-3-carboxylic acid, possesses conformational flexibility. Studies on related N-substituted tetrahydroisoquinoline-3-carboxylic acid esters have revealed the presence of multiple stable conformations, or rotamers, due to hindered rotation around the amide bond beilstein-journals.org. This conformational behavior is significant because only one specific conformation may be responsible for the biological activity.

Conformational analysis, often performed using a combination of MD simulations and NMR spectroscopy, can identify the most populated low-energy conformations of this compound in different environments (e.g., in solution or within a binding site) beilstein-journals.orgresearchgate.net. Understanding the preferred conformation is essential for accurate docking studies and for designing rigid analogues that lock the molecule in its bioactive shape.

MD simulations of the this compound-protein complex are used to validate the stability of the docked pose. The simulation tracks the trajectory of the complex over a period, typically nanoseconds to microseconds researchgate.net. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the system. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking is analyzed throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, refining the predictions from initial docking scores.

These simulations provide a more realistic representation of the binding event and help confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment nih.gov.

Quantum Chemical (QM) Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations. For this compound, QM calculations can elucidate its intrinsic chemical properties.

DFT studies on related chlorinated tetrahydroisoquinoline derivatives have been used to analyze:

Molecular Geometry: QM methods provide highly accurate optimized molecular geometries, including bond lengths and angles nih.gov.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding a molecule's reactivity. A small HOMO-LUMO gap suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to engage in electrostatic interactions nih.gov.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule nih.gov.

These calculations offer a fundamental understanding of the electronic characteristics that govern the intermolecular interactions of this compound, complementing the insights gained from docking and MD simulations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity |

Electronic Structure Analysis

While a detailed study is unavailable, basic molecular properties have been computed and are available in databases like PubChem. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| Exact Mass | 211.0400063 Da |

| Topological Polar Surface Area | 49.3 Ų |

| LogP (XLogP3) | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 1096446. nih.gov

Reactivity Predictions and Mechanistic Insights

Specific studies predicting the reactivity of this compound or detailing its mechanistic pathways through computational methods are not found in the available literature. Theoretical investigations in this area would use methods like Density Functional Theory (DFT) to calculate activation energies for potential reactions, map reaction coordinates, and identify transition states. These insights are crucial for understanding how the molecule might interact with biological targets or for optimizing its synthesis. Without dedicated research, predictions about its specific chemical reactivity remain speculative.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used to screen large databases of compounds (virtual screening) to find new potential drugs.

Design of Novel this compound Analogs

There are no specific, published studies detailing the use of this compound as a scaffold for the design of novel analogs through pharmacophore modeling. The tetrahydroisoquinoline core is a well-known privileged structure in medicinal chemistry, but research focusing on the targeted design of analogs from the 7-chloro substituted D-Tic variant is not documented. Such a study would involve creating a pharmacophore model based on a known active ligand or the target's binding site and then modifying the this compound structure to better fit the model's features, thereby designing new, potentially more potent or selective molecules.

Peptidomimetic Design and Conformational Studies Involving 7 Chloro D Tic Oh

Incorporation of Tic in Beta-Turn Mimetics

Beta-turns are common secondary structures in proteins and peptides, crucial for molecular recognition and biological activity. They are characterized by a directional change in the peptide backbone, a feature often mimicked in drug design to replicate or block peptide-receptor interactions. nih.govnih.gov The incorporation of conformationally constrained amino acids like Tic is a well-established strategy for inducing and stabilizing β-turn structures. nih.govunimi.it

Cyclic Peptides and Peptide Conjugates Incorporating 7-Chloro-D-Tic-OH

Cyclization is a widely used technique in peptide drug design to enhance metabolic stability, receptor affinity, and bioavailability. upc.edugoogle.com The incorporation of rigid amino acids like this compound into cyclic structures further enhances these properties by reducing conformational flexibility. While specific examples detailing the use of the 7-chloro derivative in cyclic peptides are not extensively documented in the reviewed literature, the parent compound, Tic, is frequently used. nih.govnih.gov

For instance, both L- and D-Tic have been substituted into cyclic thioether peptide inhibitors to probe the impact of the aromatic ring's position on biological activity. nih.gov In other studies, novel classes of dipeptide-heterocycle hybrids have been synthesized using a tetrahydroisoquinoline-3-carboxylic acid (THIQ) moiety at the N-terminus to create potent antimicrobial agents. acs.org These peptide conjugates are designed to leverage the structural features of the THIQ core and the functional properties of other appended amino acids, such as lysine (B10760008), to enhance interactions with bacterial membranes. acs.org The synthesis of such conjugates often employs solid-phase peptide synthesis (SPPS), where Fmoc-D-Tic-OH serves as a key building block. acs.org The principles demonstrated in these studies are directly applicable to this compound, where the chloro- group can be used to further modulate the electronic and steric properties of the resulting cyclic peptide or conjugate. smolecule.com

Influence of this compound on Peptide Conformation and Stability

This conformational rigidity also provides steric shielding, making the adjacent peptide bonds less accessible to proteases, thereby increasing the peptide's half-life in biological systems. The incorporation of unnatural amino acids like Tic has been shown to improve proteolytic stability by either stabilizing the backbone conformation or by eliminating an enzyme's recognition site. nih.gov The structural similarity of this compound to neurotransmitters also makes it a candidate for developing drugs that target the central nervous system, where stability and the ability to adopt a specific conformation are paramount for receptor interaction. smolecule.com

Design Strategies for Enhanced Biological Activity and Target Selectivity

The design of potent and selective peptide-based drugs often involves extensive structure-activity relationship (SAR) studies. Modifying peptides with constrained amino acids like this compound is a key strategy. The substituent on the Tic ring can have a profound impact on biological activity and target selectivity.

One prominent area of research is in the development of opioid receptor ligands. The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine-Tic) is a well-known scaffold for potent and selective delta-opioid receptor antagonists. capes.gov.brnih.govacs.org SAR studies have shown that modifications to the Tic moiety can switch a compound from an antagonist to an agonist or alter its selectivity profile. For example, replacing a hydroxyl group on the Tic ring with a halogen, such as chlorine, can significantly alter receptor potency and selectivity. This highlights how the electronic properties of the 7-position on the Tic ring are critical for modulating interactions with the receptor binding pocket.

Another design strategy involves creating novel peptide conjugates for antimicrobial applications. Researchers have synthesized a series of tetrahydroisoquinoline (THIQ)-dipeptide conjugates and evaluated their antimicrobial activity. acs.org By keeping the THIQ and a cationic lysine residue constant while varying the second amino acid, the impact of different side chains (hydrophobic, polar, cationic) on potency was determined. acs.org This approach demonstrates a rational design strategy to optimize biological activity by combining the rigid THIQ scaffold with functional amino acids tailored for a specific target, in this case, bacterial membranes. nih.govacs.org

The following tables present data from such design strategies.

Table 1: Antimicrobial Activity of Tetrahydroisoquinoline (THIQ)-Dipeptide Conjugates Against E. coli This table showcases the Minimum Inhibitory Concentration (MIC) of various THIQ-dipeptide conjugates, demonstrating how different amino acid substitutions (R) affect antibacterial potency. The core structure is THIQ-R-Lys.

| Compound ID | R-Group Amino Acid | MIC (μM) vs. E. coli | Potency vs. Ampicillin |

| 7c | Histidine (His) | 33 | ~10x more potent |

| 7g | Serine (Ser) | 66 | ~5x more potent |

| 7b | Phenylalanine (Phe) | 166 | ~2x more potent |

| 7f | Threonine (Thr) | 166 | ~2x more potent |

| Ampicillin | (Standard Drug) | 332 | 1x |

| 7a | Cysteine (Cys) | 332 | Equal |

| 7d | Leucine (Leu) | 332 | Equal |

| 7h | Glutamic acid (Glu) | 664 | ~0.5x potent |

| 7i | Valine (Val) | 664 | ~0.5x potent |

| Data sourced from a study on novel THIQ dipeptide conjugates. acs.org |

Advanced Research Applications and Future Directions

Development of Labeled Probes for Receptor Localization and Imaging

The development of fluorescently labeled ligands is crucial for visualizing and understanding the localization and dynamics of receptors in their native cellular environment. The 7-Chloro-D-Tic-OH scaffold is being explored for its potential in creating such probes.

The delta opioid receptor (δOR), a G protein-coupled receptor (GPCR), is a promising drug target for pain management. researchgate.net Researchers have successfully designed and synthesized fluorescent antagonist probes with high selectivity for δOR, enabling single-molecule microscopy studies of untagged, wild-type receptors. researchgate.net These probes have been instrumental in investigating the localization and mobility of δOR at physiological densities, revealing that a majority of these receptors exist as freely diffusing monomers on the cell surface. researchgate.net This insight into receptor organization is vital for developing innovative pharmacological therapies. researchgate.net

One notable example is the development of a δOR-targeted fluorescent imaging agent based on a synthetic peptide antagonist, Dmt-Tic, conjugated to a Cy5 fluorescent dye. researchgate.net This probe has demonstrated excellent potential for imaging lung cancer, where δOR is reportedly overexpressed compared to normal lung tissue. researchgate.net The selectivity of such probes is critical and has been confirmed through confocal fluorescence microscopy imaging and in vivo studies using xenograft models in mice. researchgate.net

The core principle behind using scaffolds like this compound for labeled probes lies in their ability to be chemically modified without losing their high affinity for the target receptor. The chlorine atom at the 7th position can serve as a handle for attaching various reporter molecules, such as fluorophores, through chemical reactions. smolecule.com This allows for the creation of a diverse library of probes to study receptor biology in detail.

Multi-Target Ligand Design Incorporating this compound Scaffolds

The traditional "one-target, one-drug" paradigm is increasingly being replaced by a multi-target approach, especially for complex multifactorial diseases like Alzheimer's. researchgate.netresearchgate.net This strategy aims to design single molecules that can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced side effects. researchgate.netresearchgate.net The this compound scaffold, with its versatile chemical nature, is a promising candidate for the design of such multi-target-directed ligands (MTDLs). smolecule.com

The concept of MTDLs involves combining pharmacophores from different ligands into a single hybrid molecule. researchgate.net For instance, in the context of Alzheimer's disease, researchers are designing ligands that can target acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and BACE-1 simultaneously. dergipark.org.tr Studies have shown that chloro-substituted benzalaniline derivatives, when combined with other heterocyclic scaffolds, exhibit favorable binding affinities for multiple receptors. dergipark.org.tr

The design of MTDLs is a complex process that requires a deep understanding of the structure-activity relationships for each target. Computational methods, such as virtual screening, docking, and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in this process. researchgate.netuu.nl These in silico techniques help in identifying promising scaffolds and predicting the binding affinity of designed ligands for multiple targets, thereby accelerating the drug discovery process. researchgate.net

Exploring Novel Biological Targets for this compound Derivatives

The structural similarity of this compound to neurotransmitters makes it a candidate for exploring novel biological targets beyond its established interactions with opioid receptors. smolecule.com The quinoline (B57606) core, a key feature of the this compound scaffold, is present in many compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer effects. mdpi.comresearchgate.net

For example, derivatives of 7-chloroquinoline (B30040) have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.com These studies have revealed that the cytotoxic activity of these compounds can be modulated by modifying the substituents on the quinoline ring. mdpi.com Similarly, chalcone (B49325) derivatives, which can be synthesized with various functional groups including halogens, have shown potential as anticancer agents by targeting multiple cellular pathways. nih.gov

The exploration of novel targets for this compound derivatives often involves screening these compounds against a panel of different receptors, enzymes, and ion channels. High-throughput screening (HTS) methodologies, combined with medicinal chemistry efforts to synthesize diverse libraries of derivatives, are essential in this discovery phase. The data generated from these screens can provide valuable insights into the polypharmacology of the this compound scaffold and open up new avenues for therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of compound properties. plos.orgacs.org These technologies are being increasingly applied to the design and optimization of compounds based on scaffolds like this compound.

Machine learning algorithms can be trained on existing data to build predictive models for various properties, such as biological activity, toxicity, and pharmacokinetic profiles. plos.orgacs.org For instance, deep neural networks (DNNs) and conditional generative adversarial networks (cGANs) have been used to predict the toxic outcomes of untested chemicals by leveraging large toxicity datasets. plos.org These models can help prioritize compounds for further testing and reduce the reliance on animal studies. plos.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 7-Chloro-D-Tic-OH in synthetic chemistry?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify the backbone structure and chlorine substitution pattern. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and isotopic patterns. Purity should be assessed via reverse-phase HPLC with UV detection at wavelengths optimized for aromatic absorption (e.g., 254 nm) . For novel derivatives, elemental analysis (C, H, N) is recommended to validate stoichiometry .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

- Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading must be systematically varied. For example, using a polar aprotic solvent (e.g., DMF) at 60–80°C may enhance nucleophilic substitution efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) at 30-minute intervals helps identify intermediate stages. Post-synthesis purification via flash chromatography with gradients of ethyl acetate/hexane can isolate the target compound from halogenated byproducts .

Q. What stability studies are essential for ensuring the integrity of this compound under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing aliquots at 4°C, -20°C, and room temperature for 1–4 weeks. Analyze degradation products using LC-MS and compare chromatographic profiles. For long-term storage, lyophilization under inert gas (argon) in amber vials is advised to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from variations in cell-line viability, assay sensitivity, or solvent interactions (e.g., DMSO concentration thresholds). To address this:

- Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays).

- Perform dose-response curves with standardized vehicle controls.

- Validate target engagement using knock-out models or competitive antagonists .

- Example: If one study reports µ-opioid receptor agonism while another shows antagonism, assess receptor density (Bmax) and ligand binding kinetics (Kd) to identify assay-specific artifacts .

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of this compound derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with metabolic enzymes (e.g., CYP3A4). Combine this with quantitative structure-activity relationship (QSAR) models to predict logP, bioavailability, and blood-brain barrier permeability. Validate predictions via in vitro Caco-2 cell permeability assays and in vivo PK studies in rodent models .

Q. How should researchers design experiments to elucidate the mechanism of action (MoA) of this compound in neurological pathways?

- Methodological Answer :

- Step 1 : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated neuronal cells to identify differentially expressed genes.

- Step 2 : Use CRISPR-Cas9 knockouts of candidate targets (e.g., GPCRs) to confirm functional relevance.

- Step 3 : Validate findings in ex vivo brain slice electrophysiology to correlate molecular changes with physiological effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ false discovery rate (FDR) correction to minimize Type I errors .

Q. How can researchers ensure reproducibility of chromatographic data across laboratories?

- Methodological Answer :

- Standardize HPLC/UPLC methods using a reference column (e.g., C18, 5 µm particle size) and identical mobile phase buffers.

- Include a certified internal standard (e.g., deuterated analog) in all runs to normalize retention time drift.

- Share raw chromatograms and integration parameters via open-access repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.